molecular formula C17H20N2O5 B2448227 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide CAS No. 898631-79-3

3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide

Cat. No. B2448227
CAS RN: 898631-79-3
M. Wt: 332.356
InChI Key: QFBDSKDZIQYHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide” is a benzamide derivative with three methoxy groups attached to the benzene ring and an isoxazole ring attached to the amide nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be expected to have a planar aromatic benzene ring with three methoxy groups and an amide group attached. The isoxazole ring attached to the amide nitrogen would add some three-dimensionality to the molecule .


Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. The methoxy groups could be demethylated under certain conditions, and the amide could be hydrolyzed to the corresponding carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the methoxy groups and the amide group. The methoxy groups would increase the lipophilicity of the compound, while the amide group could participate in hydrogen bonding .

Scientific Research Applications

Polymer Science and Materials Chemistry

  • Thermal Degradation and Stability of Polybenzoxazines

    Studies on polybenzoxazine oligomers have expanded our understanding of their decomposition, contributing to the development of materials with enhanced thermal stability and char formation characteristics (Hemvichian, Kim, & Ishida, 2005). This research is fundamental for applications requiring materials that resist high temperatures and maintain structural integrity.

  • Advanced Thermoset Polymers

    Novel benzoxazine monomers containing allyl groups have been synthesized, exhibiting promising thermal polymerization behavior. Such materials show improved thermomechanical properties, including higher glass transition temperatures, making them suitable for high-performance applications (Agag & Takeichi, 2003). These advancements are critical for developing new materials for aerospace, automotive, and electronics industries.

Medicinal Chemistry and Pharmacology

  • Anticancer Compound Synthesis: A series of benzamide derivatives have been synthesized and evaluated for their anticancer activity, demonstrating significant potential against various cancer cell lines. This research highlights the role of such compounds in developing new therapeutic agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). It underscores the importance of structural modifications in enhancing biological activity and specificity.

Synthetic Chemistry

  • Novel Cyclization Reactions: Research into gold-catalyzed cycloaddition reactions with benzo[d]isoxazoles has opened new avenues for synthesizing complex heterocyclic structures, including 2H-benzo[e][1,3]oxazines. These methodologies provide efficient routes to polysubstituted compounds, valuable for pharmaceutical synthesis and materials science (Xu, Zhao, Li, & Liu, 2018). The development of such synthetic strategies is pivotal for constructing molecular architectures with precise functionalities.

Future Directions

The potential applications of this compound are not known, but it could be of interest for further study given its structural features. It could potentially be investigated for biological activity, given the known activity of other benzamide derivatives .

properties

IUPAC Name

3,4,5-trimethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-21-13-8-10(9-14(22-2)15(13)23-3)16(20)18-17-11-6-4-5-7-12(11)19-24-17/h8-9H,4-7H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBDSKDZIQYHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CCCCC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.